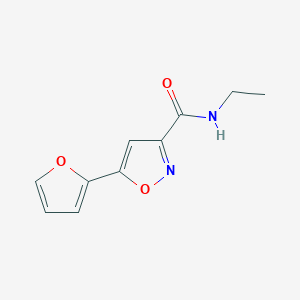

N-ethyl-5-(furan-2-yl)-1,2-oxazole-3-carboxamide

Description

Properties

Molecular Formula |

C10H10N2O3 |

|---|---|

Molecular Weight |

206.20 g/mol |

IUPAC Name |

N-ethyl-5-(furan-2-yl)-1,2-oxazole-3-carboxamide |

InChI |

InChI=1S/C10H10N2O3/c1-2-11-10(13)7-6-9(15-12-7)8-4-3-5-14-8/h3-6H,2H2,1H3,(H,11,13) |

InChI Key |

RQHRIASXOXJQPL-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)C1=NOC(=C1)C2=CC=CO2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-5-(furan-2-yl)-1,2-oxazole-3-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of furan-2-carboxylic acid with ethylamine and an appropriate oxazole precursor under dehydrating conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-5-(furan-2-yl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The oxazole ring can be reduced to form corresponding amines.

Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic reagents like bromine (Br2) or chlorinating agents can be used for substitution reactions.

Major Products Formed

Oxidation: Furan-2,3-dione derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted furan derivatives.

Scientific Research Applications

N-ethyl-5-(furan-2-yl)-1,2-oxazole-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-ethyl-5-(furan-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between N-ethyl-5-(furan-2-yl)-1,2-oxazole-3-carboxamide and selected analogs:

Substituent Effects on Bioactivity

- Ethyl vs. Bulky Substituents: The ethyl group in this compound is a simple alkyl chain, likely enhancing solubility compared to bulkier analogs like the pyrimidinylmethyl or tetrahydronaphthalenyl derivatives. However, bulkier nonpolar groups (e.g., tetrahydronaphthalenyl) improve binding affinity to enzymes such as xanthine oxidase due to hydrophobic interactions in active sites .

- Furan-2-yl vs. In contrast, tetrahydronaphthalenyl substituents provide extended hydrophobic surfaces, critical for competitive inhibition in xanthine oxidase .

- Carboxamide Nitrogen Modifications : Replacing the ethyl group with heteroaromatic moieties (e.g., imidazole in SKL 2001) shifts biological targets. SKL 2001’s imidazole-propyl chain enables interaction with Wnt/β-catenin signaling proteins, demonstrating how nitrogen substituents dictate target specificity .

Pharmacological and Physicochemical Properties

- Solubility : The ethyl carboxamide in the target compound may improve aqueous solubility compared to analogs with aromatic or heteroaromatic substituents (e.g., pyrimidinylmethyl or oxadiazolylmethyl groups) .

- Thermodynamic Stability : Furan-containing compounds are prone to oxidative degradation, which may explain the discontinued status of the target compound. In contrast, tetrahydronaphthalenyl or pyrimidine derivatives exhibit enhanced stability .

Research Findings from Analogous Compounds

Xanthine Oxidase Inhibition

The purine derivative (C₁₉H₁₈N₆O₂) demonstrated potent competitive inhibition of xanthine oxidase (Ki = nanomolar), attributed to its bulky 5-tetrahydronaphthalenyl group filling the enzyme’s active site . Molecular docking revealed that nonpolar substituents at the 5-position optimize hydrophobic interactions, whereas the furan-2-yl group in the target compound may engage in weaker van der Waals contacts .

Biological Activity

N-ethyl-5-(furan-2-yl)-1,2-oxazole-3-carboxamide is a compound belonging to the isoxazole class, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, including anti-inflammatory, antimicrobial, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a furan ring and an isoxazole moiety, contributing to its unique chemical properties. The presence of the carboxamide group enhances its solubility and biological activity. The compound can be represented as follows:

1. Anti-inflammatory Activity

Isoxazole derivatives have been widely studied for their anti-inflammatory properties. Research indicates that this compound exhibits significant anti-inflammatory effects through inhibition of cyclooxygenase (COX) enzymes. A study demonstrated that compounds with similar structures showed selective inhibition towards COX-2 over COX-1, which is crucial for developing safer anti-inflammatory drugs .

Table 1: COX Inhibition Data of Isoxazole Derivatives

| Compound Name | COX Inhibition (IC50 µM) | Selectivity Index |

|---|---|---|

| N-Ethyl-5-(furan-2-yl)-1,2-Oxazole | TBD | TBD |

| 4,5-Diphenyl-Isoxazoline | 0.95 | >100 |

| Indolyl-Isoxazoles | TBD | TBD |

2. Antimicrobial Activity

The antimicrobial potential of this compound has been explored against various bacterial strains. Preliminary studies suggest that the compound exhibits moderate antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate effectiveness comparable to standard antibiotics .

Table 2: Antimicrobial Activity of Related Isoxazole Compounds

| Compound Name | Bacterial Strain | MIC (mg/mL) |

|---|---|---|

| N-Ethyl-5-(furan-2-yl)-1,2-Oxazole | E. coli | TBD |

| 5-(Furan-2-yl)-N-(thiophen-2-methyl) | S. aureus | 0.0048 |

| 4-Methylsulfonylphenyl-Isoxazoline | Bacillus mycoides | 0.0195 |

3. Potential Therapeutic Applications

The structural features of this compound suggest potential applications in treating inflammatory diseases and infections. Its ability to selectively inhibit COX enzymes positions it as a candidate for further development in pain management and inflammatory conditions.

Case Studies

Several studies have reported on the synthesis and evaluation of isoxazole derivatives similar to this compound. For instance:

Case Study 1: Analgesic Properties

A series of isoxazoles were evaluated for their analgesic properties using animal models. The results indicated that certain derivatives exhibited significant pain relief comparable to traditional analgesics .

Case Study 2: Safety Profile

Toxicological assessments revealed that related compounds displayed minimal adverse effects at therapeutic doses, suggesting a favorable safety profile for further clinical development .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N-ethyl-5-(furan-2-yl)-1,2-oxazole-3-carboxamide, and how can reaction conditions be optimized for higher yields?

- Methodology : The synthesis typically involves coupling a furan-2-carbonyl chloride derivative with an ethyl-substituted oxazole precursor in the presence of a base (e.g., triethylamine or pyridine). Key steps include:

- Coupling Reaction : Use of carbodiimide reagents (e.g., EDC/HOBt) to activate the carboxyl group for amide bond formation .

- Purification : Column chromatography with gradients of ethyl acetate/hexane is critical for isolating the product in high purity (>95%) .

- Optimization : Temperature control (20–25°C), solvent selection (DMF or dichloromethane), and reagent stoichiometry (1:1.2 molar ratio of oxazole to furan derivative) improve yields .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Analytical Workflow :

- NMR Spectroscopy : - and -NMR confirm connectivity of the oxazole, furan, and ethyl groups. For example, the oxazole C3 carbonyl resonates at ~160 ppm in -NMR .

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity, with retention times calibrated against standards .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H] at m/z 261.1) .

Q. How can preliminary biological activity screening be designed for this compound?

- In Vitro Assays :

- Enzyme Inhibition : Test against kinases or oxidoreductases using fluorometric assays (e.g., ADP-Glo™ for kinase activity) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations of 1–100 µM .

- Binding Studies : Surface plasmon resonance (SPR) to measure affinity for targets like Wnt pathway proteins .

Advanced Research Questions

Q. How can crystallographic data (e.g., from SHELX) resolve ambiguities in the molecular structure of This compound?

- Crystallographic Workflow :

- Data Collection : Use synchrotron X-ray sources (λ = 0.9–1.0 Å) to obtain high-resolution (<1.2 Å) diffraction data .

- Refinement : SHELXL refines anisotropic displacement parameters and validates hydrogen bonding (e.g., oxazole-furan π-stacking) .

- Validation : Check for electron density outliers using tools like Coot and resolve disorder in the ethyl group .

Q. What experimental strategies can address contradictions in reported synthetic yields for this compound?

- Root-Cause Analysis :

- Reagent Purity : Ensure furan-2-carbonyl chloride is freshly distilled to avoid hydrolysis side reactions .

- Reaction Monitoring : Use in situ FTIR to track carbonyl activation (peak at ~1750 cm) and optimize reaction time .

- Design of Experiments (DoE) : Apply factorial design to test variables (temperature, solvent, catalyst) and identify yield-limiting factors .

Q. How can structure-activity relationship (SAR) studies evaluate the impact of substituents on the compound’s bioactivity?

- SAR Design :

- Substituent Variation : Synthesize analogs with modified ethyl groups (e.g., N-propyl or N-cyclopropyl) or halogenated furans .

- Biological Testing : Compare IC values across analogs in kinase inhibition assays .

- Computational Modeling : Molecular docking (AutoDock Vina) predicts binding poses with targets like Frizzled receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.